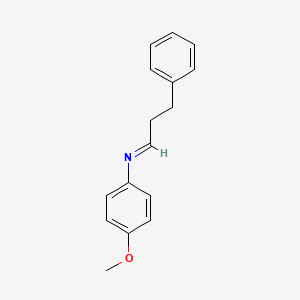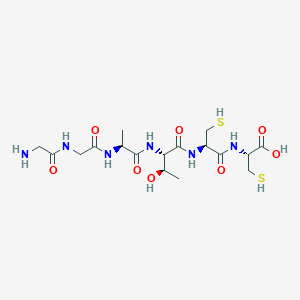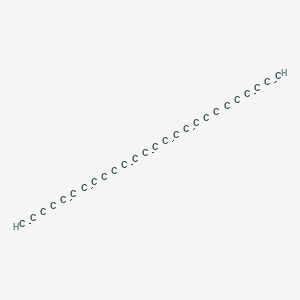
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is a polyacetylene compound characterized by its long carbon chain with alternating triple bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne typically involves the use of coupling reactions to form the extensive conjugated system. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidant such as oxygen or a peroxide. The reaction conditions often require a solvent like pyridine or dimethylformamide (DMF) and can be conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the Glaser coupling or other coupling reactions such as the Eglinton coupling, which also uses copper catalysts but under different conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to partially or fully hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups along the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Hydrogenation can be performed using hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of light or a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce halogens or other functional groups, leading to a variety of derivatives.
科学研究应用
Chemistry
In chemistry, hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is studied for its electronic properties and potential use in organic semiconductors. Its conjugated system allows for efficient charge transport, making it a candidate for use in organic photovoltaic cells and field-effect transistors.
Biology and Medicine
While direct biological applications are less common, derivatives of this compound may be explored for their bioactivity. Research into similar polyacetylenes has shown potential antimicrobial and anticancer properties, suggesting that this compound could be a starting point for drug development.
Industry
In industry, this compound can be used in the development of advanced materials. Its unique structural properties make it suitable for creating conductive polymers and nanomaterials with specific electronic characteristics.
作用机制
The mechanism by which hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne exerts its effects is primarily related to its conjugated system. The alternating triple bonds allow for delocalization of electrons, which facilitates charge transport and interaction with other molecules. This delocalization is crucial for its function in electronic applications and potential bioactivity.
相似化合物的比较
Similar Compounds
Octadeca-1,3,5,7,9,11,13,15,17-nonyne: A shorter polyacetylene with similar electronic properties but different physical characteristics.
Tetradeca-1,3,5,7,9,11,13-heptayne: Another polyacetylene with fewer triple bonds, affecting its reactivity and applications.
Uniqueness
Hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne is unique due to its long carbon chain and high number of triple bonds, which provide a greater degree of conjugation compared to shorter polyacetylenes. This extensive conjugation enhances its electronic properties, making it particularly valuable for applications in organic electronics and materials science.
属性
CAS 编号 |
148877-86-5 |
|---|---|
分子式 |
C26H2 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecayne |
InChI |
InChI=1S/C26H2/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h1-2H |
InChI 键 |
LPOJVDWLPROGBM-UHFFFAOYSA-N |
规范 SMILES |
C#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
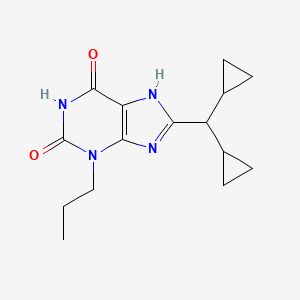

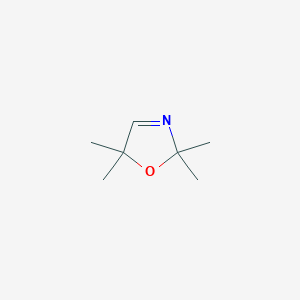
![1-{[tert-Butyl(dimethyl)silyl]oxy}bicyclo[2.2.2]octan-2-one](/img/structure/B14275365.png)
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
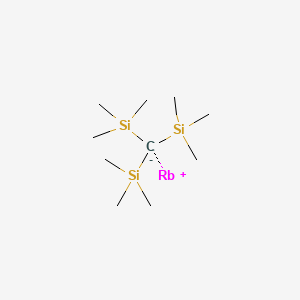
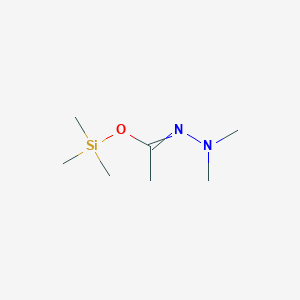
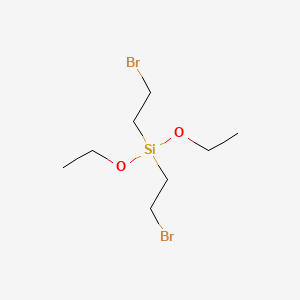
![1-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B14275399.png)
